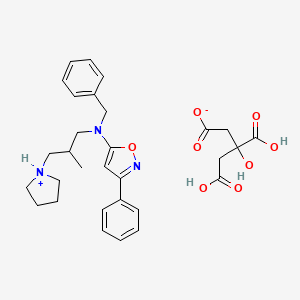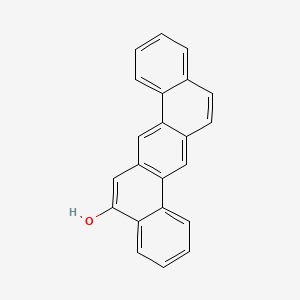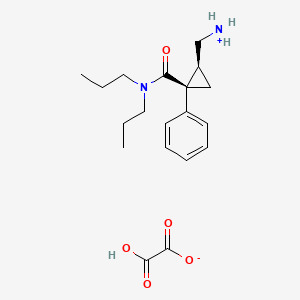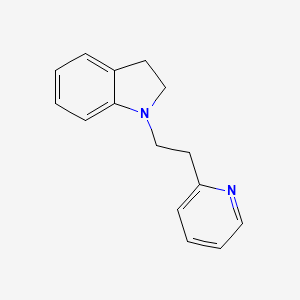![molecular formula C15H15N3O3 B13738672 aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone CAS No. 16044-74-9](/img/structure/B13738672.png)
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine groups. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and proclivity towards ring-opening reactions . This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone typically involves the coupling of amines and alkenes. One notable method is the electrogenerated dication approach, where unactivated alkenes are transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the polymerization of aziridine monomers. These methods include cationic and anionic ring-opening polymerization, which are used to produce polyamines with various structures . The control over polymerization mechanisms allows for the production of aziridine-based compounds on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced aziridine derivatives.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve both as the stoichiometric oxidant and the nitrogen source . Basic conditions are often employed to facilitate the aziridination process.
Major Products
The major products formed from these reactions are typically diverse amine derivatives, which can be further utilized in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various nitrogen-containing derivatives.
Biology: Aziridine derivatives have shown potential biological activities, including anti-tumor properties.
Medicine: The compound’s ability to undergo ring-opening reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The simplest aziridine compound, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring, which also undergoes ring-opening polymerization.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine.
Uniqueness
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is unique due to its multiple aziridine groups, which provide increased reactivity and versatility in chemical reactions. This compound’s structure allows for the formation of a wide range of derivatives, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
16044-74-9 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2 |
Clave InChI |
LSNKTNHLGDDMLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

